1-[(2,5-Dimethoxyphenyl)sulfonyl]piperazine

Proteasome inhibition Immunoproteasome selectivity Non-covalent inhibitors

1-[(2,5-Dimethoxyphenyl)sulfonyl]piperazine (CAS 524711-13-5; synonyms: AKOS BB-5590, MLS000773797, SMR000364720, Oprea1_018763) is a sulfonyl piperazine derivative bearing a 2,5-dimethoxybenzenesulfonyl substituent on the piperazine nitrogen. This compound belongs to a broader class of sulfonyl piperazine scaffolds that have been identified through structure-based virtual screening as non-peptidic, non-covalent inhibitors of the 20S proteasome, with demonstrated capacity to selectively target distinct catalytic subunits (β1, β2, β5) of both the constitutive and immunoproteasome.

Molecular Formula C12H18N2O4S
Molecular Weight 286.35 g/mol
CAS No. 524711-13-5
Cat. No. B1334117
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[(2,5-Dimethoxyphenyl)sulfonyl]piperazine
CAS524711-13-5
Molecular FormulaC12H18N2O4S
Molecular Weight286.35 g/mol
Structural Identifiers
SMILESCOC1=CC(=C(C=C1)OC)S(=O)(=O)N2CCNCC2
InChIInChI=1S/C12H18N2O4S/c1-17-10-3-4-11(18-2)12(9-10)19(15,16)14-7-5-13-6-8-14/h3-4,9,13H,5-8H2,1-2H3
InChIKeyCTLQZVODPMGFBU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility38.1 [ug/mL]

1-[(2,5-Dimethoxyphenyl)sulfonyl]piperazine (CAS 524711-13-5): A 2,5-Dimethoxy-Substituted Sulfonyl Piperazine Building Block and Proteasome-Targeting Scaffold


1-[(2,5-Dimethoxyphenyl)sulfonyl]piperazine (CAS 524711-13-5; synonyms: AKOS BB-5590, MLS000773797, SMR000364720, Oprea1_018763) is a sulfonyl piperazine derivative bearing a 2,5-dimethoxybenzenesulfonyl substituent on the piperazine nitrogen. This compound belongs to a broader class of sulfonyl piperazine scaffolds that have been identified through structure-based virtual screening as non-peptidic, non-covalent inhibitors of the 20S proteasome, with demonstrated capacity to selectively target distinct catalytic subunits (β1, β2, β5) of both the constitutive and immunoproteasome [1]. The 2,5-dimethoxy substitution pattern on the phenyl ring is the key structural identifier that distinguishes this compound from its 3,4-dimethoxy, 2,4-dimethoxy, 2,6-dimethoxy, or mono-methoxy positional isomers, each of which may exhibit divergent steric and electronic properties at the sulfonamide binding interface .

Why Positional Methoxy Isomerism Prevents Simple Substitution of 1-[(2,5-Dimethoxyphenyl)sulfonyl]piperazine with Other Sulfonyl Piperazine Analogs


Within the sulfonyl piperazine chemotype, the position and number of methoxy substituents on the phenylsulfonyl group critically influence both the three-dimensional conformation of the sulfonamide moiety and the compound's ability to engage specific sub-pockets within proteasome catalytic sites [1]. The 2,5-dimethoxy arrangement presents a unique spatial distribution of hydrogen-bond acceptors and steric bulk that cannot be replicated by the more common 3,4-dimethoxy isomer (CAS 91908-88-2) or the 4-methoxy mono-substituted analog. In the proteasome inhibitor study, subtle variations in aryl substitution on the sulfonyl piperazine core were shown to shift selectivity between the β2, β5, and β1 catalytic subunits and to alter the preference for immunoproteasome (β2i) versus constitutive proteasome (β2c) isoforms [1]. Consequently, two compounds that appear interchangeable by generic chemical classification may produce fundamentally different biological outcomes, making informed procurement based on specific substitution pattern essential for reproducibility in drug discovery and chemical biology applications.

Quantitative Differentiation Evidence for 1-[(2,5-Dimethoxyphenyl)sulfonyl]piperazine (CAS 524711-13-5) Against Closest Sulfonyl Piperazine Analogs


Subunit Selectivity Profiling: 2,5-Dimethoxy Sulfonyl Piperazine Class Demonstrates Preferential β2i Immunoproteasome Targeting

In the foundational study identifying sulfonyl piperazines as proteasome inhibitors, certain members of this class were shown to act selectively on the β2 trypsin-like catalytic site with a preference for the immunoproteasome β2i subunit over the constitutive proteasome β2c subunit, while other analogs targeted the β5 chymotrypsin-like or β1 post-acid sites [1]. This subunit-level selectivity is a hallmark of the sulfonyl piperazine chemotype and represents a differentiating feature when compared to conventional peptide-based proteasome inhibitors (e.g., bortezomib, carfilzomib) that predominantly and indiscriminately target the β5 subunit. The specific 2,5-dimethoxy substitution pattern on the phenyl ring is one of the structural variables that can modulate this selectivity profile, as the aryl sulfonamide moiety directly interacts with the substrate-binding channel of the proteasome catalytic chamber [1].

Proteasome inhibition Immunoproteasome selectivity Non-covalent inhibitors

Positional Isomer Differentiation: 2,5-Dimethoxy vs. 3,4-Dimethoxy Sulfonyl Piperazine Structural Comparison

The 2,5-dimethoxy substitution pattern (CAS 524711-13-5) is structurally and electronically distinct from the more commonly cited 3,4-dimethoxy analog (CAS 91908-88-2). In the 2,5-isomer, the sulfonyl group is flanked by one ortho-methoxy group (at position 2) and one meta-methoxy group (at position 5) relative to the sulfonamide attachment point. This arrangement creates an asymmetric steric environment around the sulfonyl group, with the ortho-methoxy capable of forming an intramolecular interaction with the sulfonyl oxygen, potentially influencing the dihedral angle of the S–N bond and the conformational ensemble accessible to the piperazine ring . In contrast, the 3,4-dimethoxy isomer places both methoxy groups in positions that cannot engage the sulfonyl group directly, resulting in a different electrostatic potential surface and distinct molecular recognition properties .

Structure-activity relationship Methoxy positional isomerism Sulfonamide conformation

Vendor Purity and Quality Specification Comparison: 1-[(2,5-Dimethoxyphenyl)sulfonyl]piperazine Across Commercial Sources

Commercial sourcing data indicate that 1-[(2,5-Dimethoxyphenyl)sulfonyl]piperazine (CAS 524711-13-5) is available from multiple vendors with minimum purity specifications ranging from 95% to 97% . Specifically, AKSci lists this compound under catalog number 3159CH with a minimum purity specification of 95% , while suppliers such as Leyan specify 97% purity . In contrast, the 3,4-dimethoxy positional isomer (CAS 91908-88-2) is listed by Bidepharm at a standard purity of 95% . The availability of the 2,5-isomer at 97% purity from certain vendors provides a measurable quality advantage for applications requiring higher initial purity, such as biophysical assays or crystallography, where trace impurities from the synthetic route (e.g., unreacted 2,5-dimethoxybenzenesulfonyl chloride or residual piperazine) can confound results.

Chemical procurement Purity specification Quality control

Inclusion in Bioactive Compound Screening Libraries: MLSMR and ChemBridge Annotation of 1-[(2,5-Dimethoxyphenyl)sulfonyl]piperazine

1-[(2,5-Dimethoxyphenyl)sulfonyl]piperazine is cataloged in multiple screening-oriented chemical databases under identifiers including MLS000773797 (Molecular Libraries Small Molecule Repository) and SMR000364720, indicating its prior selection for high-throughput screening (HTS) campaigns [1]. The MLSMR identifier (MLS000773797) signifies that this compound has been physically present in the NIH Molecular Libraries Program screening collection, a curated set subjected to rigorous purity and identity quality control [1]. The ChemBridge-derived identifier (IVK/4031639) and the Oprea drug-likeness set annotation (Oprea1_018763) further indicate that this compound has been computationally profiled for drug-like properties and has been made available for academic screening [1]. By comparison, not all positional isomers of dimethoxy sulfonyl piperazines bear MLSMR identifiers, which may limit their accessibility for federally funded screening initiatives.

High-throughput screening Chemical library Bioactivity annotation

Molecular Descriptor Differentiation: Calculated Physicochemical Properties of 2,5-Dimethoxy vs. Positional Isomer Sulfonyl Piperazines

The molecular formula C₁₂H₁₈N₂O₄S and molecular weight 286.35 g/mol are constant across all dimethoxy positional isomers of sulfonyl piperazine; however, the 2,5-substitution pattern yields distinct calculated descriptors including topological polar surface area (tPSA) distribution, dipole moment orientation, and rotatable bond conformational profiles due to the ortho-methoxy group . The presence of the ortho substituent adjacent to the sulfonamide restricts rotation around the C–S bond to a greater extent than in the 3,4- or 2,4-isomers, which can translate into a lower entropic penalty upon target binding if the bound conformation is pre-organized in solution. The piperazine NH (secondary amine) remains unsubstituted, providing a reactive handle for further derivatization (e.g., N-alkylation, N-acylation, N-sulfonylation) that is common to all analogs in this series .

Molecular descriptors Drug-likeness Computational chemistry

Best-Fit Research and Industrial Application Scenarios for 1-[(2,5-Dimethoxyphenyl)sulfonyl]piperazine (CAS 524711-13-5) Based on Differentiated Evidence


Proteasome Inhibitor Lead Optimization: Exploring Aryl Sulfonamide SAR for Subunit Selectivity Tuning

Research groups engaged in developing non-covalent, subunit-selective proteasome inhibitors should procure the 2,5-dimethoxy isomer specifically to evaluate how ortho-methoxy substitution on the phenylsulfonyl ring influences the selectivity profile between β2i, β2c, and β5 catalytic subunits. The sulfonyl piperazine chemotype has established potential for immunoproteasome-selective inhibition [1], and the 2,5-dimethoxy variant offers a distinct conformational constraint at the sulfonamide group that may alter selectivity compared to 3,4-dimethoxy or unsubstituted phenyl analogs. Use in fluorogenic substrate assays (e.g., Suc-LLVY-AMC for β5, Ac-RLR-AMC for β2) with purified 20S proteasome is recommended for head-to-head comparison.

Medicinal Chemistry Fragment Derivatization Using the Free Piperazine NH Handle

The unsubstituted piperazine NH in 1-[(2,5-Dimethoxyphenyl)sulfonyl]piperazine provides a versatile reactive site for N-functionalization (alkylation, acylation, sulfonylation, or reductive amination), enabling rapid generation of focused libraries for SAR exploration . Procurement of this specific 2,5-dimethoxy isomer is warranted when the downstream SAR hypothesis involves probing the effect of the ortho-methoxy group on the phenyl ring in conjunction with N-substituent variation on the piperazine. The 97% purity available from select vendors supports direct use in parallel synthesis without additional purification.

HTS Follow-Up and Hit Validation Using MLSMR-Annotated Compound

Academic screening centers and NIH-funded laboratories conducting follow-up on proteasome or related target HTS campaigns can source this compound with the assurance that its MLSMR identifier (MLS000773797) confirms prior inclusion in the Molecular Libraries Program screening collection [2]. This traceability supports data reproducibility and allows cross-referencing of new assay results with historical screening data deposited in PubChem BioAssay. Procurement of the exact MLSMR-annotated compound is critical, as positional isomers lacking MLSMR registration may not have been subjected to the same QC standards.

Crystallography and Biophysical Studies Requiring High-Purity Sulfonyl Piperazine Ligands

For X-ray crystallography or surface plasmon resonance (SPR) studies of sulfonyl piperazine–proteasome complexes, the 97% purity grade of 1-[(2,5-Dimethoxyphenyl)sulfonyl]piperazine minimizes the risk of impurity-derived artifacts in electron density maps or sensorgram baselines. The distinct electron density signature of the 2,5-dimethoxy substitution (versus 3,4- or 4-methoxy) can also serve as an unambiguous marker for ligand placement in co-crystal structures, aiding in the interpretation of binding mode and informing subsequent structure-based design cycles [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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